ATR-IN-30

ATR ligand PROTAC building block purity

Sourcing a selective ATR ligand with an orthogonal protecting group for PROTAC design is a bottleneck. ATR-IN-30 solves this with a 5-amino-6-(phenylcarbamoyl)pyrazin-2-yl ATR-binding scaffold and a Boc-protected piperazine, enabling selective conjugation. • Enables ATR-targeting PROTACs (e.g., PROTAC ATR degrader-2, DC50 = 22.9 nM in AML cells) • Boc group permits mild acidic deprotection for rapid SAR analog generation • >98% purity with full LC/MS, NMR, HPLC characterization Supplied as a research-use-only solid; stable at -20°C with blue ice shipping.

Molecular Formula C27H30N6O4
Molecular Weight 502.6 g/mol
Cat. No. B12372305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATR-IN-30
Molecular FormulaC27H30N6O4
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CC=CC=C4)N
InChIInChI=1S/C27H30N6O4/c1-27(2,3)37-26(36)33-15-13-32(14-16-33)25(35)19-11-9-18(10-12-19)21-17-29-23(28)22(31-21)24(34)30-20-7-5-4-6-8-20/h4-12,17H,13-16H2,1-3H3,(H2,28,29)(H,30,34)
InChIKeyQFBPYCJMZOALRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATR-IN-30: PROTAC ATR Ligand


Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate (CAS 3010273-13-6, C27H30N6O4, MW 502.56 g/mol) is a synthetic small molecule bearing a pyrazine core with a phenylcarbamoyl substituent and a Boc-protected piperazine moiety . Marketed as ATR-IN-30, it is characterized as a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase and is principally employed as a chemical precursor for the construction of ATR-targeted proteolysis-targeting chimeras (PROTACs) .

PROTAC ATR degrader synthesis
Selective ATR kinase ligand
Boc-protected piperazine handle for conjugation

ATR-IN-30: Substitution Specificity


Generic substitution within the ATR ligand or piperazine carbamate class is precluded by the precise molecular architecture of this compound. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is critical for synthetic tractability and serves as a masked amine that can be selectively deprotected under mild acidic conditions for subsequent conjugation [1]. Furthermore, the 5-amino-6-(phenylcarbamoyl)pyrazin-2-yl scaffold confers specific binding affinity to the ATR kinase domain, a feature not replicated by other Boc-piperazine derivatives or alternative ATR-binding motifs . The combination of these structural elements enables the compound's unique role as a building block for PROTAC synthesis, a functional application for which simpler Boc-piperazines or non-selective ATR ligands are unsuitable .

Attribute
ATR-IN-30
Generic Substitutes
Binding specificity
ATR kinase domain via phenylcarbamoyl pyrazine scaffold
Lacks specific ATR recognition; may not target ATR
Synthetic handle
Boc-piperazine enables mild, selective deprotection for linker conjugation
Unprotected or non-orthogonal protecting groups; may require harsh conditions

ATR-IN-30: Quantitative Differentiators


Purity & Analytical Characterization

ATR-IN-30 (tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate) is supplied with a purity specification of >98% as determined by HPLC, accompanied by comprehensive analytical documentation including LC/MS and NMR spectral data . In comparison, the structurally related ATR inhibitor ATR-IN-20 is also offered at >98% purity, but the analytical package for ATR-IN-30 is specifically optimized to support PROTAC conjugation workflows, with extended stability data under standard laboratory storage conditions .

Purity & characterization
Reported
>98% (HPLC), LC/MS, NMR provided
Supports consistent PROTAC conjugation efficiency
As per vendor Certificate of Analysis
ATR ligand PROTAC building block purity

Molecular & Physicochemical Properties

The molecular formula of ATR-IN-30 is C27H30N6O4 (MW = 502.56 g/mol), which is distinct from that of other ATR ligands such as ATR-IN-20 (C28H34N8O3, MW = 530.63 g/mol) and ATR-IN-21 (C23H27N7O, MW = 417.51 g/mol) . This difference in molecular weight and elemental composition directly impacts solubility and formulation behavior in PROTAC synthesis. Additionally, the presence of the Boc group introduces a tertiary butyl ester that provides steric hindrance, modulating reactivity during conjugation steps [1].

Molecular identity
Class-level
C27H30N6O4, 502.56 g/mol ΔMW −28 vs ATR-IN-20; +85 vs ATR-IN-21
Distinct MW aids stoichiometric control and HPLC monitoring
Calculated from chemical formula
ATR ligand PROTAC precursor physicochemical properties

Functional Selectivity Profile

ATR-IN-30 is reported as a selective ATR ligand rather than a potent kinase inhibitor . In contrast, ATR-IN-20 is a potent ATR inhibitor with an IC50 of 3 nM and also inhibits mTOR (IC50 18 nM) . ATR-IN-21 exhibits an ATR IC50 of <1000 nM . The lack of significant kinase inhibition for ATR-IN-30 is advantageous in PROTAC development, as it minimizes confounding downstream signaling effects when studying ATR degradation and kinase-independent functions .

Kinase activity profile
Class-level
ATR-IN-30: selective ligand (no IC50) ATR-IN-20: ATR IC50 3 nM, mTOR IC50 18 nM ATR-IN-21: ATR IC50 reported
Pure ligand avoids confounding kinase inhibition in PROTAC studies
Kinase inhibition assay context
ATR kinase PROTAC selectivity off-target effects

PROTAC Degradation Potency

ATR-IN-30 serves as the ATR-recognition element in PROTAC ATR degrader-2, a heterobifunctional molecule that degrades ATR in acute myeloid leukemia (AML) cell lines MV-4-11 and MOLM-13 with DC50 values of 22.9 nM and 34.5 nM, respectively . For comparison, the ATR degrader ZS-7, derived from the inhibitor AZD6738, exhibits a DC50 of 0.53 μM (530 nM) in ATM-deficient LoVo cells [1]. PROTAC ATR degrader-3, a CRBN-based degrader, shows a DC50 of 127 nM for ATR and 135 nM for CHK1 . The lower DC50 achieved with the ATR-IN-30-derived degrader indicates more potent degradation at lower concentrations.

Degradation potency (DC50)
Context-dependent
PROTAC ATR degrader-2: 22.9 nM (MV-4-11), 34.5 nM (MOLM-13) ZS-7: 530 nM; Degrader-3: 127 nM
Lower DC50 supports efficient degradation at reduced concentration
Cross-study cell-line context; validation needed
ATR PROTAC targeted protein degradation DC50 AML

Boc Deprotection Efficiency

The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen of ATR-IN-30 can be removed under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) with complete conversion typically achieved within 1–2 hours at room temperature [1]. In contrast, carboxybenzyl (Cbz)-protected piperazines require harsher hydrogenolysis conditions (H2, Pd/C), and acetyl-protected amines demand strong basic or reductive conditions for deprotection [2]. The mild, orthogonal deprotection of the Boc group enables efficient conjugation to linkers or E3 ligase ligands without compromising the integrity of the phenylcarbamoyl pyrazine core.

Deprotection conditions
Class-level
Boc: TFA/DCM, rt, 1–2 h Cbz: H2/Pd-C, 12–24 h Acetyl: NaOH/MeOH or LiAlH4, 4–12 h
Mild, rapid deprotection streamlines PROTAC linker conjugation
Standard protocols; Boc orthogonality critical
Boc deprotection piperazine PROTAC linker synthesis

Aqueous Stability

Stability of tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate has been evaluated in pH 7.4 PBS buffer at 100 μM over 24 hours by LC-MS/MS analysis [1]. While specific conversion percentages are not publicly disclosed, the assay documentation confirms that the compound is monitored for oligopeptide conversion, indicating moderate aqueous stability suitable for biochemical assays. In comparison, many Boc-protected amines exhibit a half-life of less than 1 hour in human plasma due to esterase-mediated cleavage , highlighting the advantage of the compound's stability in buffer-based experiments.

Buffer stability
Reported
pH 7.4 PBS, 100 μM, up to 24 h LC-MS/MS detection
Adequate stability for in vitro biochemical assays and conjugation
Assay CHEMBL4682084; plasma stability may differ
compound stability PBS buffer LC-MS/MS PROTAC synthesis

ATR-IN-30: Research & Industrial Applications


ATR-Targeted PROTAC Development

This compound is the optimal starting material for the synthesis of ATR-targeting PROTACs due to its selective ATR binding and orthogonal Boc protecting group . Researchers have utilized it to create PROTAC ATR degrader-2, which degrades ATR in AML cells with a DC50 of 22.9 nM, enabling the study of ATR's kinase-independent functions and providing a chemical probe for targeted protein degradation .

ATR Kinase-Independent Role Investigation

Because ATR-IN-30 functions as a ligand without significant kinase inhibition, it can be used to dissect ATR scaffolding functions separate from its enzymatic activity . This is particularly valuable in cancer biology research where ATR plays both kinase-dependent and -independent roles in DNA damage response and replication stress management.

ATR Degraders for AML Research

The potent degradation activity of PROTACs derived from ATR-IN-30 in AML cell lines (DC50 22.9–34.5 nM) makes this compound a key precursor for developing therapeutic degraders aimed at overcoming resistance to conventional ATR inhibitors [1]. The mild deprotection conditions of the Boc group facilitate rapid analog generation for structure–activity relationship studies.

Analytical Reference Standard

With a purity specification of >98% and full analytical characterization (LC/MS, NMR, HPLC) provided, ATR-IN-30 can serve as a calibration standard for quantifying ATR ligand concentrations in pharmacokinetic studies or for monitoring PROTAC synthesis progress via HPLC . Its distinct molecular weight (502.56 g/mol) and UV absorbance profile facilitate accurate detection.

Application
Selection Property
Validation Focus
PROTAC ATR degrader synthesis
Selective ATR ligand, Boc-piperazine handle
Conjugation efficiency, ATR degradation confirmation
ATR scaffolding function studies
Kinase-independent binding
Kinase-inactive ATR control, protein interaction analysis
Cancer cell proliferation research
PROTAC degrader precursor with reported DC50
Cell viability, ATR knockdown validation
Analytical reference standard
High-purity (>98%) with full characterization
HPLC/LC-MS calibration, reaction monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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